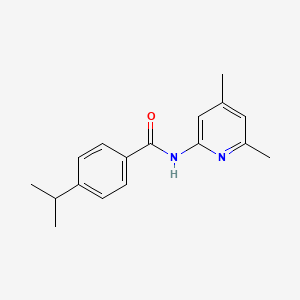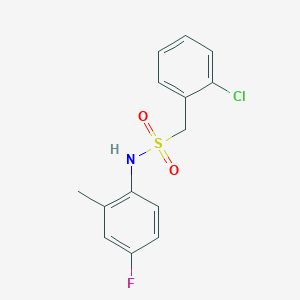
N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a benzamide moiety substituted with an isopropyl group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as acetaldehyde and ammonia.
Substitution Reactions: The dimethyl groups are introduced at positions 4 and 6 of the pyridine ring through electrophilic substitution reactions using methylating agents like methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 4-isopropylbenzoic acid with ammonia or an amine under suitable conditions.
Coupling Reaction: The final step involves coupling the pyridine ring with the benzamide moiety using coupling agents like carbodiimides under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amide moiety.
Scientific Research Applications
N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylpyridin-2-yl)-4-(propan-2-yl)benzamide
- N-(4,6-dimethylpyridin-2-yl)-4-(methyl)benzamide
- N-(4,6-dimethylpyridin-2-yl)-4-(ethyl)benzamide
Uniqueness
N-(4,6-dimethylpyridin-2-yl)-4-(propan-2-yl)benzamide is unique due to the specific substitution pattern on the pyridine and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H20N2O/c1-11(2)14-5-7-15(8-6-14)17(20)19-16-10-12(3)9-13(4)18-16/h5-11H,1-4H3,(H,18,19,20) |
InChI Key |
OHFPTMUOOLVKFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B10969973.png)
![2-{[(4-chlorophenyl)sulfonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10969977.png)
![4-{[(2-chlorophenyl)carbamoyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B10969996.png)
![N-(3-cyanothiophen-2-yl)-2-{[4-(propan-2-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10969998.png)
![1-ethyl-4-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10970014.png)
![ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10970015.png)
![3-chloro-N-[1-(pyridin-3-yl)ethyl]benzenesulfonamide](/img/structure/B10970021.png)
![4-bromo-5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10970024.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B10970025.png)

methanone](/img/structure/B10970039.png)

![3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10970047.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-4-propylbenzenesulfonamide](/img/structure/B10970050.png)
